molecular formula C18H14N4S4 B2364879 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine CAS No. 1334373-47-5

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine

Cat. No.: B2364879
CAS No.: 1334373-47-5
M. Wt: 414.58
InChI Key: AABBRALHQRPNPN-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine is a complex organic compound that features multiple thiazole rings. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between terephthalimidamide and 4,4′-(thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine involves its interaction with specific molecular targets and pathways. For example, it may act as a photocatalyst in covalent triazine frameworks, enhancing electron-hole separation and transfer capabilities . In biological systems, it may induce cell cycle arrest and apoptosis by modulating protein expression and mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine stands out due to its unique combination of thiazole rings and methylthio groups, which confer distinct electronic and optical properties

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S4/c1-8-4-7-12-13(9(8)2)21-17(24-12)22-16-19-10-5-6-11-15(14(10)25-16)26-18(20-11)23-3/h4-7H,1-3H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABBRALHQRPNPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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